4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol
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Overview
Description
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzene ring, and an amino group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This step involves the reaction of the thiazole intermediate with 3-methylphenylamine under controlled conditions.
Coupling with Benzene-1,2-diol: The final step involves the coupling of the aminothiazole intermediate with benzene-1,2-diol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the amino group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups. This is typically achieved using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the field of enzyme inhibition and protein binding.
Medicine: Research has indicated its potential as an antitumor agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity. This inhibition is often achieved through the formation of a stable complex between the compound and the enzyme’s active site. The compound can also interact with cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide
- 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
- 3-p-methylphenyl-4-amino-1,2,4-triazole-5-thione
Uniqueness
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol stands out due to its unique combination of a thiazole ring and a benzene-1,2-diol moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(3-methylanilino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-3-2-4-12(7-10)17-16-18-13(9-21-16)11-5-6-14(19)15(20)8-11/h2-9,19-20H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBJHDQBGPXOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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